1-(3-Chlorophenyl)-3-(pyridin-3-ylmethyl)urea
Description
1-(3-Chlorophenyl)-3-(pyridin-3-ylmethyl)urea is a urea derivative characterized by a 3-chlorophenyl group and a pyridin-3-ylmethyl substituent. The urea scaffold is a critical pharmacophore due to its hydrogen-bonding capacity, which enhances target binding affinity .
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-(pyridin-3-ylmethyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O/c14-11-4-1-5-12(7-11)17-13(18)16-9-10-3-2-6-15-8-10/h1-8H,9H2,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZENXOOQTVUGQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NCC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701324430 | |
| Record name | 1-(3-chlorophenyl)-3-(pyridin-3-ylmethyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701324430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
37.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47202168 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
197512-67-7 | |
| Record name | 1-(3-chlorophenyl)-3-(pyridin-3-ylmethyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701324430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorophenyl)-3-(pyridin-3-ylmethyl)urea typically involves the reaction of 3-chlorophenyl isocyanate with pyridin-3-ylmethylamine. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran under anhydrous conditions to prevent hydrolysis of the isocyanate. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chlorophenyl)-3-(pyridin-3-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed:
Oxidation: Formation of corresponding urea derivatives with oxidized functional groups.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(3-Chlorophenyl)-3-(pyridin-3-ylmethyl)urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-3-(pyridin-3-ylmethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Modifications and Physicochemical Properties
The following table summarizes key structural analogs, their molecular properties, and synthesis
Key Observations :
- Thiourea vs. Urea Linkages : Thiourea derivatives (e.g., Compound 11) exhibit lower yields (11%) compared to urea analogs (e.g., Compound 12, 32%), likely due to synthetic challenges in sulfur incorporation .
- Substituent Effects : The addition of electron-withdrawing groups (e.g., Cl, CF₃) enhances thermal stability, as seen in the high melting point of Compound 12 (225.5–227°C) .
- Heterocyclic Modifications : Piperazine or thiazole moieties (e.g., Compound 9f) improve solubility and target engagement in enzyme inhibition studies .
Antifungal Activity
- Compound 4g (): Demonstrates equipotent activity against C. albicans and A. niger (MIC 62.5 µg/mL), attributed to the azetidinone core and chloro-substituted phenyl groups .
Enzyme Inhibition
- Compound 9f (): Targets NAD metabolism with an ESI-MS m/z 428.2 [M+H]⁺, indicating high purity and stability .
- Compound DDY01 (): A thiourea-piperazine hybrid with a high yield (83%) and potent NAD-targeting activity (m.p. 189–190°C), suggesting superior crystallinity and bioavailability compared to simpler ureas .
Anticancer Potential
Spectral and Analytical Data
- NMR and MS Consistency : Urea derivatives (e.g., Compound 29 in ) show distinct ^1H NMR peaks at δ 7.2–8.5 ppm for aromatic protons and HRMS data confirming molecular integrity .
- ESI-MS Validation : Compounds like 6f () and 9e () exhibit precise [M+H]⁺ peaks (m/z 272.0 and 463.2, respectively), critical for quality control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
